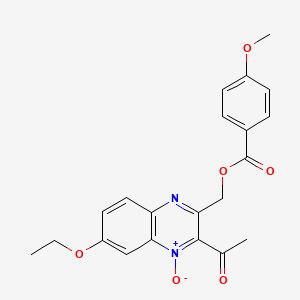
2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as AQ4N, is a quinoxaline derivative that has been found to possess anticancer properties. It was first synthesized in the early 1990s and has since been the subject of numerous scientific studies aimed at exploring its potential as a cancer treatment.
Mécanisme D'action
2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide exerts its anticancer effects through a unique mechanism of action. When exposed to low oxygen levels, 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide is converted into a highly reactive species that can cause DNA damage and induce cell death. This makes it particularly effective against hypoxic cancer cells, which are often resistant to traditional chemotherapy.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has also been found to possess a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and to possess anti-inflammatory properties. It has also been found to have a low toxicity profile, making it a promising candidate for further development as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide is its ability to selectively target hypoxic cells, which makes it a promising candidate for the treatment of a wide range of cancers. However, one of the limitations of 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide is that it can be difficult to synthesize in large quantities, which has hindered its development as a cancer treatment.
Orientations Futures
There are a number of potential future directions for the development of 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide as a cancer treatment. For example, researchers could explore the use of 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in combination with other anticancer agents to enhance its efficacy. Additionally, further studies could be conducted to better understand the mechanism of action of 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide and to identify any potential side effects or limitations of its use. Finally, researchers could explore the use of 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in the treatment of other diseases, such as bacterial and fungal infections.
Méthodes De Synthèse
2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide can be synthesized through a multi-step process that involves the reaction of 2-amino-3-chloro-7-ethoxyquinoxaline with ethyl acetoacetate, followed by the reaction of the resulting product with 4-methoxybenzoyl chloride. The final step involves the oxidation of the resulting compound using hydrogen peroxide to yield 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide.
Applications De Recherche Scientifique
2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been the subject of numerous scientific studies aimed at exploring its potential as a cancer treatment. One of the key advantages of 2-acetyl-7-ethoxy-3-(((4-methoxybenzoyl)oxy)methyl)quinoxaline 1-oxide is its ability to selectively target hypoxic cells, which are often resistant to traditional chemotherapy. This makes it a promising candidate for the treatment of a wide range of cancers, including lung, breast, and prostate cancer.
Propriétés
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-4-28-16-9-10-17-19(11-16)23(26)20(13(2)24)18(22-17)12-29-21(25)14-5-7-15(27-3)8-6-14/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKYGZGBOZPPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-2-yl)methyl 4-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)
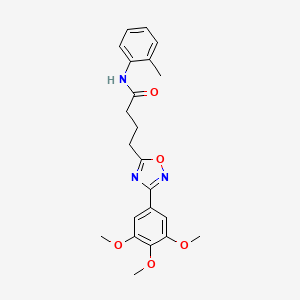
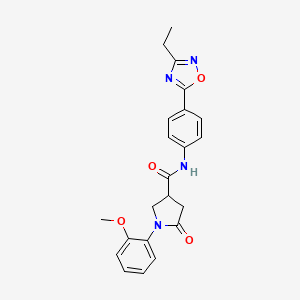


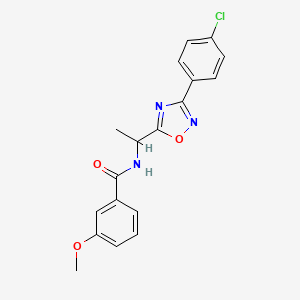

![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)
![2-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713353.png)
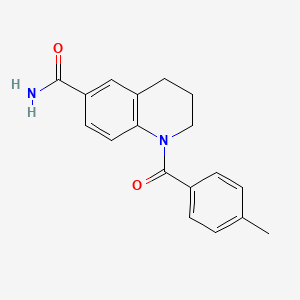
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7713368.png)
![N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)